molecular formula C22H18N2O3 B2600146 N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide CAS No. 883967-08-6

N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide

Cat. No.: B2600146
CAS No.: 883967-08-6
M. Wt: 358.397
InChI Key: XCEUQLWFHAGRSF-UHFFFAOYSA-N
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Description

N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, where isatin reacts with an aryl methyl ketone in the presence of a base to form the quinoline derivative.

    Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a 2-furancarboxylic acid derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Various substituted quinoline and furan derivatives

Scientific Research Applications

N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]benzamide
  • N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide

Uniqueness

N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is unique due to the presence of both a quinoline core and a furan ring, which may confer distinct biological activities and chemical properties compared to its analogs. The combination of these structural features can result in unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-7-5-8-15(13-14)19-20(25)16-9-3-4-10-17(16)24(2)21(19)23-22(26)18-11-6-12-27-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEUQLWFHAGRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N(C3=CC=CC=C3C2=O)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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